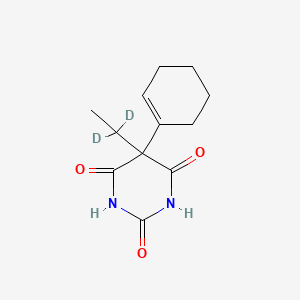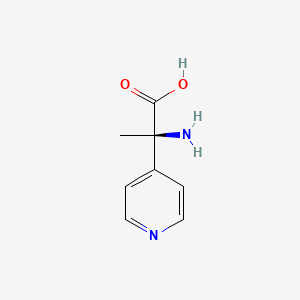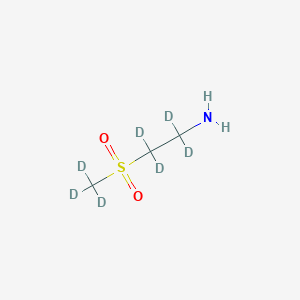
2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-amine is a deuterated compound that features both deuterium and tritium isotopes. This compound is of significant interest in various fields of scientific research due to its unique isotopic labeling, which can be utilized in mechanistic studies and tracing experiments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-amine typically involves the reaction of deuterated starting materials under controlled conditions. One common method involves the use of deuterated methyl sulfone and deuterated ethylene diamine. The reaction is carried out in the presence of a base such as sodium hydride in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s high purity .
化学反应分析
Types of Reactions
2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted amines and sulfides.
科学研究应用
2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-amine is utilized in several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential use in drug development and isotopic labeling of pharmaceuticals.
Industry: Utilized in the synthesis of deuterated materials for various industrial applications.
作用机制
The mechanism of action of 2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-amine involves its interaction with specific molecular targets and pathways. The deuterium and tritium isotopes provide unique insights into the compound’s behavior and transformation in chemical and biological systems. The isotopic labeling allows for precise tracking of the compound’s movement and reactions, aiding in the elucidation of complex mechanisms .
相似化合物的比较
Similar Compounds
- 2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-amine
- 2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-ethanol
- 2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-thiol
Uniqueness
This compound is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and mechanistic studies. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable tool in various research applications .
属性
分子式 |
C3H9NO2S |
|---|---|
分子量 |
130.22 g/mol |
IUPAC 名称 |
1,1,2,2-tetradeuterio-2-(trideuteriomethylsulfonyl)ethanamine |
InChI |
InChI=1S/C3H9NO2S/c1-7(5,6)3-2-4/h2-4H2,1H3/i1D3,2D2,3D2 |
InChI 键 |
SDNXQWUJWNTDCC-NCKGIQLSSA-N |
手性 SMILES |
[2H]C([2H])([2H])S(=O)(=O)C([2H])([2H])C([2H])([2H])N |
规范 SMILES |
CS(=O)(=O)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


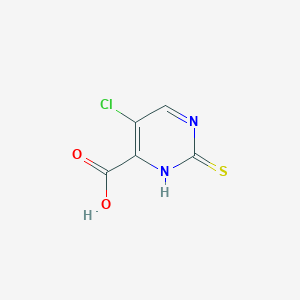
![(E)-N-[(4R,4aS,7R,7aR,12bS,13S)-3-(cyclopropylmethyl)-4a,9,13-trihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B13445267.png)
![(2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanol](/img/structure/B13445295.png)
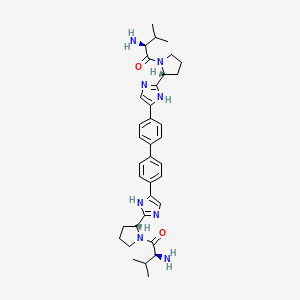
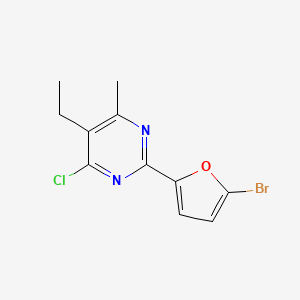


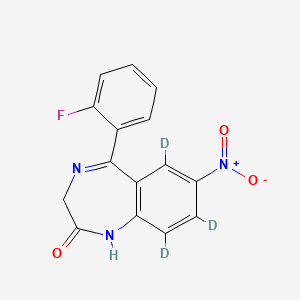
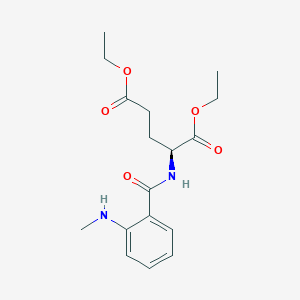
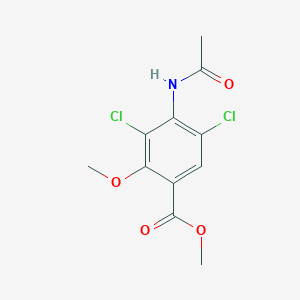
![1-[4-[2-(Tert-butylamino)-3-hydroxypropoxy]phenyl]-3-cyclohexylurea](/img/structure/B13445343.png)
![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] octadecanoate](/img/structure/B13445344.png)
